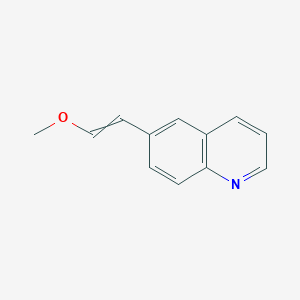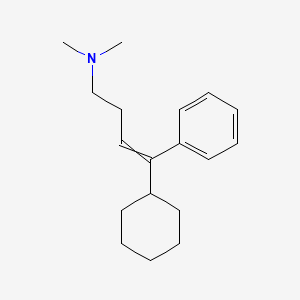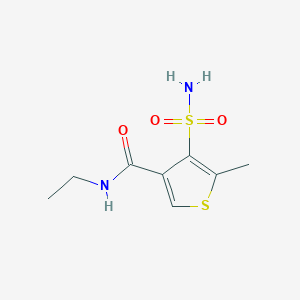
Silane, (2,6-dibromophenyl)triethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (2,6-dibromophenyl)triethyl- is an organosilicon compound with the molecular formula C12H18Br2Si and a molecular weight of 350.168. This compound is characterized by the presence of a silicon atom bonded to a 2,6-dibromophenyl group and three ethyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,6-dibromophenyl)triethyl- typically involves the reaction of triethylsilane with 2,6-dibromophenyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Silane, (2,6-dibromophenyl)triethyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
Silane, (2,6-dibromophenyl)triethyl- undergoes several types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: The silicon-hydrogen bond in Silane, (2,6-dibromophenyl)triethyl- can act as a reducing agent in various organic reactions
Common Reagents and Conditions
Hydrosilylation: Typically requires a transition metal catalyst such as platinum or rhodium. The reaction is carried out at room temperature or slightly elevated temperatures.
Reduction: Commonly uses reagents like lithium aluminum hydride or sodium borohydride under mild conditions
Major Products
Hydrosilylation: Produces organosilicon compounds with new carbon-silicon bonds.
Reduction: Yields reduced organic compounds, often with the formation of silyl ethers
科学的研究の応用
Silane, (2,6-dibromophenyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of Silane, (2,6-dibromophenyl)triethyl- involves the reactivity of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new carbon-silicon bonds. In reduction reactions, the silicon-hydrogen bond donates hydrogen atoms to reduce various organic functional groups .
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler trialkylsilane with similar reactivity but lacks the 2,6-dibromophenyl group.
Phenylsilane: Contains a phenyl group instead of the 2,6-dibromophenyl group, resulting in different reactivity and applications .
Uniqueness
Silane, (2,6-dibromophenyl)triethyl- is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .
特性
CAS番号 |
650598-46-2 |
|---|---|
分子式 |
C12H18Br2Si |
分子量 |
350.16 g/mol |
IUPAC名 |
(2,6-dibromophenyl)-triethylsilane |
InChI |
InChI=1S/C12H18Br2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |
InChIキー |
YEBAJRWBSFLCOW-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=C(C=CC=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)

![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)

![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)


![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)

